N-乙基己酮盐酸盐

描述

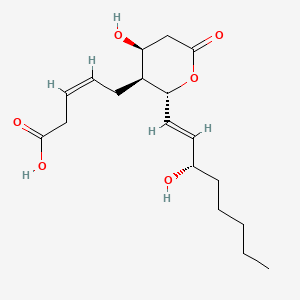

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride is a synthetic compound belonging to the class of cathinones. Cathinones are a subset of amphetamines, known for their stimulant properties. This compound is structurally related to other synthetic stimulants and has been studied for its various chemical and biological properties .

科学研究应用

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride has been extensively studied for its applications in various fields:

作用机制

N-Ethylhexedrone hydrochloride, also known as BH93PZ33WU or 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride, is a synthetic cathinone . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

N-Ethylhexedrone primarily targets the neurotransmitters dopamine and noradrenaline . It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with IC50 values of 0.0978 and 0.0467 μM, respectively .

Mode of Action

As an NDRI, N-Ethylhexedrone inhibits the reuptake of norepinephrine and dopamine, leading to increased extracellular concentrations of these neurotransmitters . This results in prolonged neurotransmitter action within the synaptic cleft, enhancing the stimulation of post-synaptic neurons .

Biochemical Pathways

The increased levels of dopamine and noradrenaline in the synaptic cleft can affect various biochemical pathways. These neurotransmitters play crucial roles in mood regulation, reward processing, attention, and the sympathetic nervous system’s function .

Pharmacokinetics

It is known to be metabolized neurometabolically . The elimination half-life was estimated at 19 and 28 hours in two separate cases .

Result of Action

The increased levels of dopamine and noradrenaline result in psychostimulant effects. Users have reported experiencing euphoria, empathy, an enhanced sense of well-being, increased talkativeness, sociability, insomnia, increased creativity, increased libido, increased concentration, and sensory enhancement .

Action Environment

The action, efficacy, and stability of N-Ethylhexedrone can be influenced by various environmental factors. For instance, the method of administration can affect the onset, intensity, and duration of its effects . Furthermore, individual factors such as the user’s health status, genetic makeup, and tolerance can also impact the drug’s effects .

生化分析

Biochemical Properties

N-Ethylhexedrone hydrochloride interacts with various enzymes and proteins in the body. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . This results in prolonged effects of these neurotransmitters on their respective receptors.

Cellular Effects

N-Ethylhexedrone hydrochloride has been shown to have detrimental effects within the central nervous system . In human nerve cell lines, N-Ethylhexedrone hydrochloride caused neuronal viability loss at 100 μM . It also induced microglial late apoptosis/necrosis . These findings indicate that N-Ethylhexedrone hydrochloride exerts neuro-microglia toxicities .

Molecular Mechanism

The molecular mechanism of action of N-Ethylhexedrone hydrochloride involves its role as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By blocking the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, leading to prolonged effects on their respective receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, N-Ethylhexedrone hydrochloride has shown to have long-lasting effects. For instance, in a study involving mice, the effects of N-Ethylhexedrone hydrochloride were observed 12 to 24 hours after nasal intake . The compound was still detectable in urine samples 10 days after administration .

Dosage Effects in Animal Models

In animal models, the effects of N-Ethylhexedrone hydrochloride vary with different dosages. In mice, typical induced behavior of excitation and stereotypies were observed with dosages ranging from 4 to 64 mg/kg . At a dosage of 16 mg/kg, a transient reduction in body-weight gain was observed .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride typically involves the reaction of a phenylacetone derivative with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

化学反应分析

Types of Reactions

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

相似化合物的比较

Similar Compounds

Butylone: Structurally similar but with a butyl group instead of an ethyl group.

Methylone: Similar structure with a methyl group.

Ethylone: Another ethyl-substituted cathinone, but with slight structural differences.

Uniqueness

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride is unique due to its specific ethyl substitution, which influences its pharmacological profile and potency.

属性

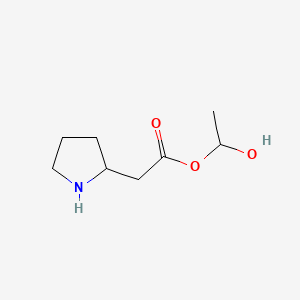

IUPAC Name |

2-(ethylamino)-1-phenylhexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-5-11-13(15-4-2)14(16)12-9-7-6-8-10-12;/h6-10,13,15H,3-5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEXBCQZZPXSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC=CC=C1)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18410-62-3 | |

| Record name | N-Ethylhexedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018410623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYLHEXEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH93PZ33WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-1-carboxylic acid, 2-ethoxy-7,7-dimethyl-, (1S-endo)- (9CI)](/img/new.no-structure.jpg)

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)

![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)

![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)